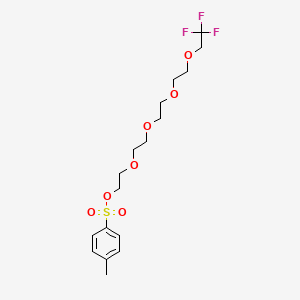

1,1,1-Trifluoroethyl-PEG5-Tos

Overview

Description

1,1,1-Trifluoroethyl-PEG5-Tos is a compound with a trifluoroethyl and tosyl attached to it . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C17H25F3O7S . It has a molecular weight of 430.4 g/mol .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 430.4 g/mol . Its molecular formula is C17H25F3O7S . The compound is stored at -20°C .Scientific Research Applications

Nanoparticle Conjugation for Biomedical Applications

A study synthesized a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane, self-assembled on iron oxide nanoparticles, demonstrating the potential for conjugation with cell targeting agents. This system offers applications in magnetic resonance imaging (MRI) and controlled drug delivery, highlighting the flexibility and biomedical relevance of trifluoroethyl-PEG5 derivatives (Kohler, Fryxell, & Zhang, 2004).

Cytotoxicity Assessment in Polymer Degradation

Research evaluated the cytotoxicity of a unimolecular polymeric micelle and its degradation products, including 1,1,1-tris(4-hydroxyphenyl)ethane and PEG5, with findings indicating no cytotoxicity at concentrations up to 10(-4) M. This study provides insights into the safety and biocompatibility of trifluoroethyl-PEG5 derivatives in biomedical contexts (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).

Targeted Cancer Theranostics

The use of multifunctional dendrimer-entrapped gold nanoparticles, conjugated with PEG-modified agents, for targeted cancer imaging and therapy was explored. This study underscores the potential of trifluoroethyl-PEG5 derivatives in the development of advanced theranostic platforms for cancer treatment (Zhu et al., 2014).

Enhancing Toluene Adsorption in Humid Environments

Research focused on implanting PEG with hydrophobic short-chains into metal–organic frameworks to enhance volatile organic compound adsorption under high humidity. This study indicates the utility of trifluoroethyl-PEG5 derivatives in environmental applications, particularly in air purification and filtration technologies (Wang et al., 2021).

PEGylation in Pharmaceutical and Biotechnical Applications

A comprehensive overview of PEG chemistry, including trifluoroethyl-PEG5 derivatives, was presented, emphasizing their role in modifying biological macromolecules for pharmaceutical and biotechnical applications. This paper discusses the impact of PEGylation on enhancing drug efficacy and reducing immunogenicity (Roberts, Bentley, & Harris, 2002).

Functionalization of Water-Soluble Nanoparticles

A study on the synthesis of a trifluoroethylester-PEG-thiol ligand and its application in creating water-soluble, chemically functional nanoparticles showcases the versatility of trifluoroethyl-PEG5 in nanotechnology, particularly in the functionalization and stabilization of nanoparticles for various applications (Latham & Williams, 2006).

Protein Adsorption and Conformation Studies

Research on poly(L-lysine)-g-poly(ethylene glycol) copolymers, including trifluoroethyl-PEG5 derivatives, investigated their impact on protein adsorption and conformation. This study is relevant to biomedical coatings and drug delivery systems, where protein-surface interactions are critical (Michel, Pasche, Textor, & Castner, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Mechanism of Action

Target of Action

1,1,1-Trifluoroethyl-PEG5-Tos is a type of PEG linker . PEG linkers are commonly used in the modification of biomolecules and in drug delivery . The primary targets of this compound are the biomolecules that it is designed to modify or deliver.

Mode of Action

The compound interacts with its targets through chemical reactions facilitated by its trifluoroethyl and tosyl functional groups . These reactions allow the compound to attach to or detach from its target biomolecules, thereby modifying them or facilitating their delivery.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecules it is designed to interact with. As a PEG linker, it can be involved in a wide range of pathways depending on its application .

Pharmacokinetics

As a peg linker, it is known to improve solubility and biocompatibility , which can enhance the bioavailability of the biomolecules it is attached to.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biomolecules it is designed to interact with. In general, it can modify the function of these biomolecules or facilitate their delivery to specific locations within the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the physiological environment in which it operates can impact its efficacy and action.

Biochemical Analysis

Biochemical Properties

The tosyl group of 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Cellular Effects

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTAC protein degraders . The trifluoroethyl and tosyl groups can be involved in various chemical reactions for bioconjugation and drug delivery purposes .

Temporal Effects in Laboratory Settings

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Dosage Effects in Animal Models

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Metabolic Pathways

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Transport and Distribution

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Subcellular Localization

It is known that PEG linkers like this compound are commonly used in drug delivery systems .

Properties

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

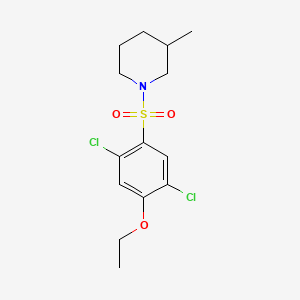

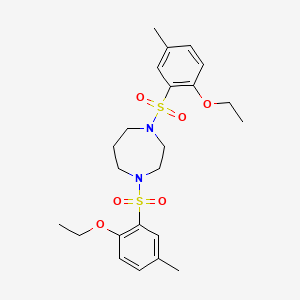

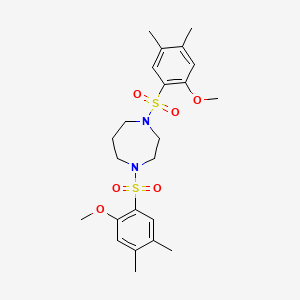

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)